molecular formula C69H102N11O16P B11932653 Amidate-VC-PAB-MMAF

Amidate-VC-PAB-MMAF

Cat. No.: B11932653
M. Wt: 1372.6 g/mol
InChI Key: RREPXHUNYRMOKF-SHXVKUNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amidate-VC-PAB-MMAF is a compound that consists of a cleavable antibody-drug conjugate linker (Amidate-VC-PAB) and a potent tubulin polymerization inhibitor (Monomethyl Auristatin F). This compound is primarily used in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing off-target cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amidate-VC-PAB-MMAF involves the conjugation of the cleavable linker Amidate-VC-PAB with Monomethyl Auristatin F. The reaction typically requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure the stability and efficacy of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as chromatography, to remove impurities and ensure the final product meets stringent quality standards .

Mechanism of Action

Amidate-VC-PAB-MMAF exerts its effects through a multi-step mechanism:

Properties

Molecular Formula

C69H102N11O16P

Molecular Weight

1372.6 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[4-[[ethoxy(ethynyl)phosphoryl]amino]benzoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C69H102N11O16P/c1-16-44(10)59(54(93-14)39-55(81)80-37-23-27-53(80)60(94-15)45(11)61(82)74-52(67(88)89)38-46-24-20-19-21-25-46)78(12)66(87)57(42(6)7)76-65(86)58(43(8)9)79(13)69(91)95-40-47-28-32-49(33-29-47)72-63(84)51(26-22-36-71-68(70)90)73-64(85)56(41(4)5)75-62(83)48-30-34-50(35-31-48)77-97(92,18-3)96-17-2/h3,19-21,24-25,28-35,41-45,51-54,56-60H,16-17,22-23,26-27,36-40H2,1-2,4-15H3,(H,72,84)(H,73,85)(H,74,82)(H,75,83)(H,76,86)(H,77,92)(H,88,89)(H3,70,71,90)/t44-,45+,51-,52-,53-,54+,56-,57-,58-,59-,60+,97?/m0/s1

InChI Key

RREPXHUNYRMOKF-SHXVKUNHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC

Origin of Product

United States

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